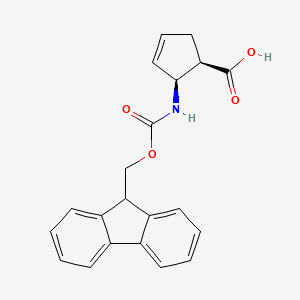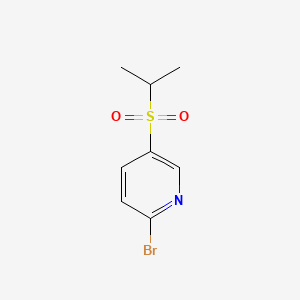
(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride is a chiral diamine compound with significant importance in various fields of chemistry and industry. This compound is characterized by its two chiral centers, making it an interesting subject for stereochemical studies. It is commonly used as a building block in the synthesis of pharmaceuticals and other organic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride typically involves the reduction of the corresponding diketone or diol. One common method is the catalytic hydrogenation of 1,2-cyclohexanedione in the presence of a chiral catalyst to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas at elevated pressures and temperatures, along with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity. The use of chiral catalysts and advanced purification techniques, such as crystallization and chromatography, are essential to obtain the desired enantiomer in high enantiomeric excess.
化学反応の分析
Types of Reactions
(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding diketone or diol.
Reduction: It can be further reduced to form cyclohexane derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include cyclohexane derivatives, diketones, diols, and various substituted amines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Industry: The compound is used in the production of polymers, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride involves its interaction with various molecular targets, depending on its application. In asymmetric catalysis, it acts as a chiral ligand, coordinating with metal centers to induce chirality in the reaction products. In biological systems, it may interact with enzymes or receptors, influencing their activity and function.
類似化合物との比較
Similar Compounds
(1S,2R)-Cyclohexane-1,2-diamine dihydrochloride: The enantiomer of the compound with opposite stereochemistry.
Cyclohexane-1,2-diamine: The non-chiral version without the dihydrochloride salt.
Cyclohexane-1,2-diol: A related compound with hydroxyl groups instead of amino groups.
Uniqueness
(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride is unique due to its specific chiral configuration, which makes it valuable in asymmetric synthesis and catalysis. Its ability to form stable complexes with metal ions and its reactivity in various chemical transformations further enhance its utility in research and industrial applications.
特性
IUPAC Name |
(1S,2R)-cyclohexane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c7-5-3-1-2-4-6(5)8;;/h5-6H,1-4,7-8H2;2*1H/t5-,6+;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKOZXSZLOBKGM-RUTFAPCESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743957 |
Source


|
| Record name | (1R,2S)-Cyclohexane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10027-80-2 |
Source


|
| Record name | (1R,2S)-Cyclohexane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(Trifluoromethyl)-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B596936.png)


![6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione hydrochloride](/img/structure/B596942.png)


![8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B596946.png)



